2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide
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Overview
Description
2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide is a complex organic compound characterized by the presence of an adamantyl group, a morpholinosulfonyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-bromophenol with 1-adamantanol in the presence of an acid catalyst to produce 2-(1-adamantyl)-4-bromophenol . This intermediate is then subjected to further reactions, such as O-alkylation with methyl iodide and coupling with zinc derivatives, to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. Techniques such as catalytic coupling and the use of advanced purification methods are employed to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantyl and phenylacetamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles under mild to moderate conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural rigidity, while the morpholinosulfonyl group enhances its solubility and bioavailability. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid
- 1,3-Dehydroadamantane
- 4-(1-Adamantyl)-2-methyl-thiazole
Uniqueness
2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group provides exceptional stability, while the morpholinosulfonyl group enhances its solubility and potential for bioactivity .
Properties
Molecular Formula |
C23H32N2O4S |
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Molecular Weight |
432.6g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C23H32N2O4S/c1-16-2-3-20(11-21(16)30(27,28)25-4-6-29-7-5-25)24-22(26)15-23-12-17-8-18(13-23)10-19(9-17)14-23/h2-3,11,17-19H,4-10,12-15H2,1H3,(H,24,26) |
InChI Key |
GZBTXNHMDNQCEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)S(=O)(=O)N5CCOCC5 |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
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